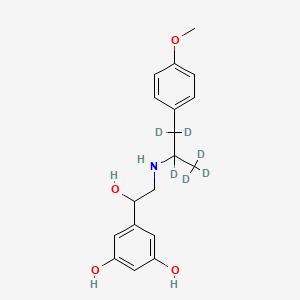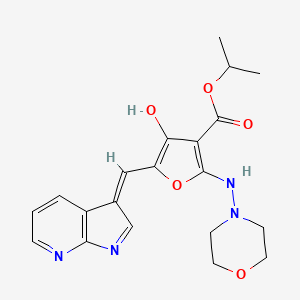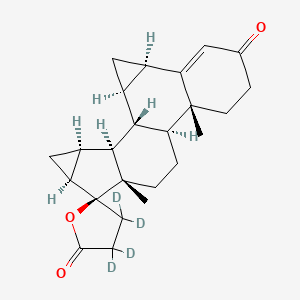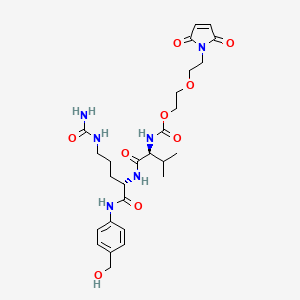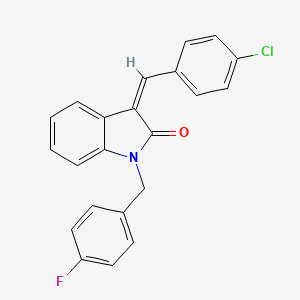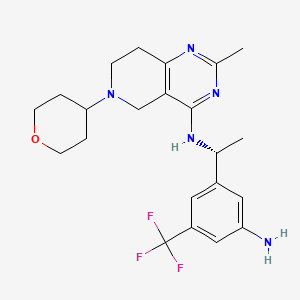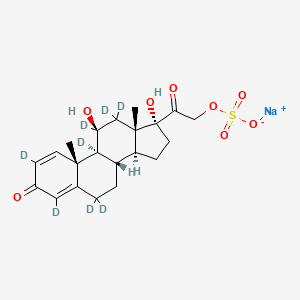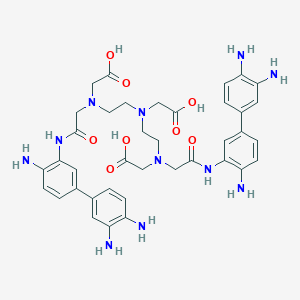
Dtpa-dab2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpa-dab2 is a conjugate of diethylenetriaminepentaacetic acid and two molecules of 4,4’-diaminobiphenyl. This compound is primarily used in photooxidation experiments and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dtpa-dab2 is synthesized by reacting diethylenetriaminepentaacetic acid anhydride with a five-fold excess of 4,4’-diaminobiphenyl to prevent the formation of polymers. The reaction typically involves the following steps :
Reaction: Diethylenetriaminepentaacetic acid anhydride is reacted with 4,4’-diaminobiphenyl in a suitable solvent such as dimethylformamide.
Extraction: The unreacted 4,4’-diaminobiphenyl is removed by extraction.
Precipitation: The product, this compound, is precipitated out of the solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dtpa-dab2 undergoes various chemical reactions, including:
Chelation: This compound can chelate metal ions, forming stable complexes that are useful in various applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction conditions typically involve exposure to light and the presence of a catalyst.
Chelation: Metal salts such as lanthanum chloride are used to form chelates with this compound.
Major Products
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Chelation: The major products are metal-Dtpa-dab2 complexes, which have various applications in scientific research.
Aplicaciones Científicas De Investigación
Dtpa-dab2 has a wide range of applications in scientific research:
Mecanismo De Acción
Dtpa-dab2 exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid: A widely used chelating agent with similar metal-binding properties.
4,4’-diaminobiphenyl: A component of Dtpa-dab2, used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its dual functionality as both a chelating agent and a photooxidation reagent. This combination of properties makes it particularly valuable in scientific research, where it can be used to study complex chemical and biological processes .
Propiedades
Fórmula molecular |
C38H47N11O8 |
|---|---|
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
Clave InChI |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


